molecular formula C31H31Cl2N7O2 B15138908 (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol

(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol

Cat. No.: B15138908
M. Wt: 604.5 g/mol
InChI Key: GRKYJLSMFYQHMP-APASRLOHSA-N
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Description

The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentane ring with multiple substituents, including a pyrazole, pyrimidine, and azetidine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol typically involves multiple steps, including the formation of the cyclopentane core and the subsequent attachment of various substituents. The synthetic route may include:

    Formation of the Cyclopentane Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a Lewis acid catalyst.

    Introduction of the Pyrazole and Pyrimidine Moieties: These heterocyclic rings can be introduced through nucleophilic substitution reactions, often using halogenated precursors and amine nucleophiles.

    Attachment of the Azetidine Moiety: This step may involve the use of azetidine derivatives and coupling reagents to attach the azetidine group to the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro groups on the pyrazole and pyrimidine rings can be reduced to amines.

    Substitution: The halogen atoms on the pyrazole and pyrimidine rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro groups may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving cyclopentane derivatives and heterocyclic rings.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its multiple functional groups and heterocyclic rings make it a candidate for targeting various biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentane ring with multiple heterocyclic substituents. This structure provides a diverse array of functional groups that can interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C31H31Cl2N7O2

Molecular Weight

604.5 g/mol

IUPAC Name

(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol

InChI

InChI=1S/C31H31Cl2N7O2/c32-23-17-39(15-18-6-2-1-3-7-18)37-26(23)22-16-40(30-25(22)29(34)35-31(33)36-30)24-13-21(27(41)28(24)42)20-9-4-8-19(12-20)14-38-10-5-11-38/h1-4,6-9,12,16-17,21,24,27-28,41-42H,5,10-11,13-15H2,(H2,34,35,36)/t21-,24-,27-,28+/m1/s1

InChI Key

GRKYJLSMFYQHMP-APASRLOHSA-N

Isomeric SMILES

C1CN(C1)CC2=CC(=CC=C2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C3CC(C(C3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7

Origin of Product

United States

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